Increased Molecular Weight and Lipophilicity Differentiate 3-Diallylaminomethyl-4-methoxy-benzaldehyde from 3-Diethylaminomethyl and 4-Diethylamino Analogs
3-Diallylaminomethyl-4-methoxy-benzaldehyde exhibits a higher molecular weight (245.32 g/mol) and greater calculated lipophilicity (XLogP3 of 3.0) compared to its structurally closest analogs, 3-diethylaminomethyl-4-methoxybenzaldehyde and 4-(diethylamino)benzaldehyde (DEAB). These differences directly impact solubility, membrane permeability, and chromatographic retention time, making the compound distinct for applications where these parameters are critical .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 245.32 g/mol |
| Comparator Or Baseline | 3-diethylaminomethyl-4-methoxybenzaldehyde: 221.29 g/mol; DEAB: 177.24 g/mol |
| Quantified Difference | +24.03 g/mol vs. 3-diethylaminomethyl analog; +68.08 g/mol vs. DEAB |
| Conditions | Calculated from molecular formula (C15H19NO2 vs. C13H19NO2 vs. C11H15NO) |
Why This Matters
These differences are crucial for selecting the appropriate compound in assays where molecular weight and logP influence pharmacokinetic properties (e.g., cell permeability) or separation characteristics, ensuring experimental outcomes are attributable to the intended chemical entity.
